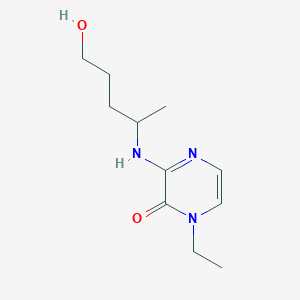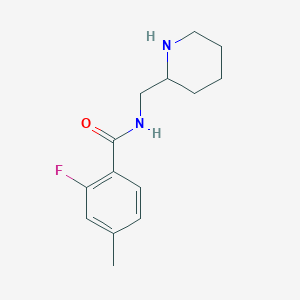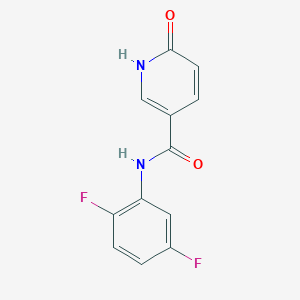
N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxamide group and two fluorine atoms on the phenyl ring, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluoroaniline and 6-oxo-1H-pyridine-3-carboxylic acid.
Amide Bond Formation: The carboxylic acid group of 6-oxo-1H-pyridine-3-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 2,5-difluoroaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the phenyl ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Applications De Recherche Scientifique
N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Comparison: N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring and a difluorophenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the pyridine ring can enhance its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry .
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-2-3-9(14)10(5-8)16-12(18)7-1-4-11(17)15-6-7/h1-6H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUKUBQIJIPJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[(3-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B7601657.png)
![N-[(4-methylthiophen-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7601664.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-4-pyrrolidin-1-ylpyridine-2-carboxamide](/img/structure/B7601672.png)
![N-[(3-ethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7601679.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7601692.png)
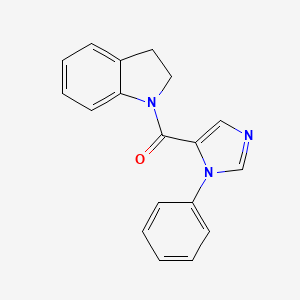
![1-[2-(Oxolan-2-yl)ethyl]imidazole-2-carbonitrile](/img/structure/B7601697.png)
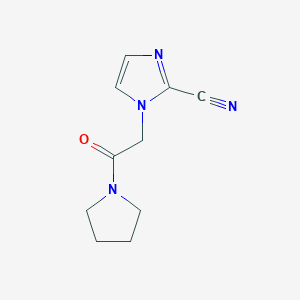
![2-[Ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7601702.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B7601717.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]imidazole-2-carbonitrile](/img/structure/B7601725.png)
![3-amino-5-[3-[methyl-[[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl]amino]propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B7601733.png)
